Tos-Gly-Pro-Arg-ANBA-IPA

概要

説明

It is primarily utilized for the rapid and specific photometric assay of recombinant hirudin, a potent thrombin inhibitor . This compound is significant in biochemical assays due to its ability to produce a measurable color change upon reaction, facilitating the detection and quantification of specific enzymes.

準備方法

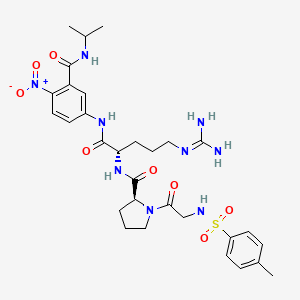

Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA involves the sequential coupling of amino acids and the chromogenic group. The process typically starts with the protection of amino groups using tosyl groups, followed by the stepwise addition of glycine, proline, and arginine residues. The final step involves the coupling of 5-amino-2-nitrobenzoic acid-isopropylamide to the peptide chain .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The reagents used include protected amino acids, coupling agents like carbodiimides, and solvents such as dimethylformamide. The final product is purified using high-performance liquid chromatography to achieve the desired purity .

化学反応の分析

Types of Reactions: Tos-Gly-Pro-Arg-ANBA-IPA primarily undergoes hydrolysis reactions. In the presence of specific enzymes like thrombin, the peptide bond between arginine and 5-amino-2-nitrobenzoic acid-isopropylamide is cleaved, resulting in a color change that can be measured photometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of thrombin or other proteolytic enzymes. The reaction is carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .

Major Products: The major products of the hydrolysis reaction are Tos-Gly-Pro-Arg-OH and 5-amino-2-nitrobenzoic acid-isopropylamide. The latter is responsible for the color change observed in the assay .

科学的研究の応用

Tos-Gly-Pro-Arg-ANBA-IPA is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is in the photometric assay of recombinant hirudin, which is crucial for studying blood coagulation and developing anticoagulant therapies . Additionally, it is used in the evaluation of thrombin inhibitors and other proteolytic enzymes, making it valuable in drug discovery and development .

作用機序

The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA involves its hydrolysis by thrombin or other proteolytic enzymes. The enzyme cleaves the peptide bond between arginine and 5-amino-2-nitrobenzoic acid-isopropylamide, resulting in the release of the chromogenic group. This reaction produces a measurable color change, which is directly proportional to the enzyme activity . The molecular target of this compound is the active site of thrombin, where the cleavage occurs .

類似化合物との比較

Similar Compounds:

- Tos-Gly-Pro-Arg-pNA (Chromozym-TH)

- Tos-Gly-Pro-Arg-AMC

- Tos-Gly-Pro-Arg-4NA

Uniqueness: Tos-Gly-Pro-Arg-ANBA-IPA is unique due to its specific chromogenic group, 5-amino-2-nitrobenzoic acid-isopropylamide, which provides a distinct color change upon hydrolysis. This makes it particularly useful in assays where precise and rapid detection of enzyme activity is required .

生物活性

Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is a synthetic chromogenic peptide substrate widely used in biochemical assays, particularly for measuring protease activity. This compound exhibits unique properties that make it valuable in various research applications, including enzyme kinetics and protein-protein interactions.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the sequential coupling of amino acids and functional groups. The synthesis typically begins with the protection of amino groups, followed by the introduction of the Tosyl (Tos) group to glycine (Gly), proline (Pro), and arginine (Arg). The addition of 4-Aminonaphthalene-1,8-dicarboxylic acid (ANBA) and isopropylamine (IPA) completes the structure. The final product is purified through high-performance liquid chromatography (HPLC) and lyophilized for stability.

This compound acts as a substrate for various proteases. Upon cleavage by these enzymes, it releases a chromogenic or luminescent signal that can be quantitatively measured, providing insights into enzyme activity. The compound's specific amino acid sequence is recognized by proteases, facilitating studies on enzyme kinetics and substrate specificity .

Biological Activity and Applications

The biological activity of this compound is primarily linked to its role in enzymatic assays:

- Protease Activity Measurement : It serves as a substrate for proteases, allowing researchers to quantify enzyme activity based on the intensity of the luminescent signal produced upon cleavage.

- Biochemical Assays : The compound is utilized in various biochemical assays, including those aimed at studying protein interactions and enzyme kinetics. Its chromogenic properties enhance its utility in fluorescence-based detection methods .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in different experimental setups:

- Enzyme Kinetics : A study demonstrated that this compound could effectively differentiate between various proteases based on their cleavage patterns, providing a robust method for kinetic analysis.

- Substrate Specificity : Research indicated that modifications to the Tos-Gly-Pro-Arg sequence significantly influenced binding affinity with target enzymes, allowing for tailored approaches in substrate design.

- Diagnostic Applications : Due to its luminescent properties, this compound has been integrated into diagnostic kits for detecting specific protease activities associated with diseases such as cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Tos-Gly-Pro-Ala-ANBA | Chromogenic peptide substrate | Contains alanine instead of arginine |

| Tos-Gly-Pro-Lys-ANBA | Another chromogenic peptide substrate | Features lysine, affecting binding properties |

| Tos-Gly-Pro-Thr-ANBA | Similar substrate used in enzymatic assays | Contains threonine, influencing solubility |

特性

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)/t23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZFADUXBXXXMO-ZCYQVOJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。